molecular formula C11H8Cl3NO3 B1389404 5-Oxo-1-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 91058-46-7

5-Oxo-1-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1389404
CAS No.: 91058-46-7
M. Wt: 308.5 g/mol
InChI Key: UIRKYSAZDGPFNU-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

5-Oxo-1-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrolidine family. Its systematic IUPAC name reflects its structural features: a five-membered pyrrolidine ring substituted with a 2,4,5-trichlorophenyl group at position 1, a ketone group at position 5, and a carboxylic acid group at position 3. The compound’s molecular formula is C₁₁H₈Cl₃NO₃ , with a molecular weight of 308.54 g/mol .

Key identifiers include:

  • CAS Registry Number : 91058-46-7
  • SMILES Notation : OC(C1CN(C2=C(C=C(C(Cl)=C2)Cl)Cl)C(C1)=O)=O
  • InChIKey : UIRKYSAZDGPFNU-UHFFFAOYSA-N

The compound’s structure combines a saturated pyrrolidine core with electron-withdrawing substituents (trichlorophenyl and carboxylic acid groups), which influence its reactivity and physicochemical properties.

Table 1: Chemical Identity Summary

Property Value Source
IUPAC Name This compound
Molecular Formula C₁₁H₈Cl₃NO₃
Molecular Weight 308.54 g/mol
CAS Number 91058-46-7
SMILES OC(C1CN(C2=C(C=C(C(Cl)=C2)Cl)Cl)C(C1)=O)=O

Historical Context in Heterocyclic Chemistry Research

The study of heterocyclic compounds, including pyrrolidines, began in the early 19th century with the isolation of alkaloids such as nicotine and hygrine. Pyrrolidine itself was first synthesized in the late 1800s through reactions involving 1,4-butanediol and ammonia, marking a milestone in saturated nitrogen heterocycle research. The introduction of halogenated aryl groups, such as 2,4,5-trichlorophenyl, emerged later as a strategy to enhance the biological activity and stability of pyrrolidine derivatives.

The compound this compound represents a modern evolution in heterocyclic chemistry, combining traditional pyrrolidine synthesis with advanced functionalization techniques. Its development aligns with the mid-20th-century shift toward halogenated aromatic systems in agrochemicals and pharmaceuticals, driven by their improved metabolic resistance and target affinity.

Significance in Pyrrolidine Chemistry

Pyrrolidine derivatives are prized in medicinal chemistry for their stereochemical versatility and ability to mimic bioactive peptide structures. The pseudorotation of the pyrrolidine ring enables conformational flexibility, allowing the compound to adopt multiple low-energy states and interact with diverse biological targets.

The trichlorophenyl substituent introduces steric bulk and electron-withdrawing effects, which can enhance binding to hydrophobic enzyme pockets or receptor sites. Meanwhile, the carboxylic acid group at position 3 provides a site for salt formation or further derivatization, making the compound a versatile intermediate in drug discovery.

Table 2: Comparative Analysis of Pyrrolidine Derivatives

Compound Substituents Key Features
This compound 2,4,5-Trichlorophenyl, carboxylic acid High electronegativity, conformational flexibility
Proline Hydrogen, carboxylic acid Natural amino acid, chiral center
1-(2,4-Dichlorophenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester 2,4-Dichlorophenyl, methyl ester Reduced halogenation, ester functionalization

This compound’s unique substitution pattern has spurred interest in its potential as a scaffold for antimicrobial and anticancer agents, though detailed pharmacological studies remain exploratory. Its synthesis typically involves cyclocondensation of 2,4,5-trichlorobenzaldehyde with pyrrolidine-3-carboxylic acid precursors under controlled conditions.

Properties

IUPAC Name

5-oxo-1-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NO3/c12-6-2-8(14)9(3-7(6)13)15-4-5(11(17)18)1-10(15)16/h2-3,5H,1,4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRKYSAZDGPFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Homogeneous Enantioselective Hydrogenation

  • Starting Materials: Compounds of formula II, which are typically unsaturated or partially unsaturated precursors bearing halogenated aryl groups.
  • Catalysts: Chiral catalysts such as MeO-BIPHEP (a chiral diphosphine ligand) complexed with transition metals (e.g., Rhodium) are employed to induce enantioselectivity.
  • Reaction Conditions: Moderate temperature and pressure conditions are used, facilitating high yield and enantiomeric purity.
  • Outcome: The process yields (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, which can be further modified to obtain the target compound with the 2,4,5-trichlorophenyl group.

Process Description

The patented process (US8344161B2) outlines the following:

  • Step 1: Preparation of the precursor compound containing the pyrrolidine ring with appropriate halogen substitutions on the phenyl ring.
  • Step 2: Enantioselective hydrogenation using a homogeneous catalyst system to reduce the double bonds or imine functionalities selectively, preserving the stereochemistry.
  • Step 3: Isolation and purification of the desired pyrrolidine-3-carboxylic acid derivative.
  • Step 4: Functional group modifications if necessary to introduce or adjust the 5-oxo group and carboxylic acid functionalities.

Advantages of the Method

  • High Enantiomeric Purity: The use of chiral catalysts ensures the production of stereochemically pure isomers, critical for pharmaceutical applications.
  • Moderate Reaction Conditions: The process avoids harsh conditions, reducing side reactions and degradation.
  • Economic Efficiency: The homogeneous catalytic system reduces catalyst loading and facilitates catalyst recovery and reuse.

Data Table: Summary of Preparation Parameters

Parameter Description / Condition Notes
Starting Material Unsaturated pyrrolidine derivative (Formula II) Halogenated aryl substituents present
Catalyst Chiral diphosphine ligand (e.g., MeO-BIPHEP) with Rhodium Ensures enantioselectivity
Reaction Temperature Moderate (e.g., 25–60 °C) Optimized for yield and stereoselectivity
Hydrogen Pressure Moderate (e.g., 1–10 atm) Sufficient for catalytic hydrogenation
Solvent Typically organic solvents (e.g., ethanol, toluene) Solubility and catalyst compatibility
Reaction Time Several hours (e.g., 4–24 hours) Dependent on substrate and catalyst load
Product Yield High (typically >80%) After purification
Enantiomeric Excess (ee) High (>95%) Critical for pharmaceutical use

Research Findings and Notes

  • The enantioselective hydrogenation approach is widely recognized for preparing chiral pyrrolidine derivatives with halogenated phenyl groups, including trichlorophenyl substituents, which are important intermediates for CNS-active pharmaceuticals.
  • The process is adaptable to various halogen substitutions, with chlorine being preferred for the 2,4,5-trichlorophenyl moiety.
  • The 5-oxo functionality is typically introduced or retained through careful selection of starting materials or post-hydrogenation oxidation steps, ensuring the integrity of the ketone group on the pyrrolidine ring.
  • The method avoids racemization and side reactions by employing mild conditions and selective catalysts, which is essential for maintaining biological activity.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired products.

Major Products Formed

Major products formed from these reactions include various substituted pyrrolidine derivatives, oxo compounds, and reduced forms of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 5-Oxo-1-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxylic acid exhibit significant antimicrobial properties. Key findings include:

  • Inhibition of Gram-positive Bacteria : The compound demonstrated effective inhibition against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution techniques.
  • Activity Against Multidrug-resistant Pathogens : Studies reported significant inhibitory effects against carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa, showcasing its potential as an antimicrobial agent in clinical settings.

Anticancer Activity

The anticancer properties of this compound were evaluated through various in vitro studies:

  • Cytotoxicity Against Cancer Cell Lines : Notably, derivatives exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The structure-dependence of its anticancer activity suggests that modifications can enhance efficacy while minimizing toxicity to non-cancerous cells.
  • MTT Assay Results : In MTT assays, compounds showed reduced viability in cancerous cells compared to controls (cisplatin), indicating their potential as chemotherapeutic agents.

Anticancer Study

A study characterized several derivatives of 5-Oxo-pyrrolidine compounds against A549 cells. Compounds with free amino groups showed enhanced anticancer activity compared to those with acetylamino groups. This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Antimicrobial Study

Another study evaluated the antimicrobial efficacy against multidrug-resistant pathogens. Compounds were screened against various strains including those resistant to conventional treatments, demonstrating significant inhibitory effects. This positions the compound as a promising candidate for further development in antibiotic resistance contexts.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The trichlorophenyl group distinguishes the target compound from analogues with other aryl or heteroaryl substituents. Key structural variations and their implications include:

Compound Name Substituent at 1-Position Key Structural Features
Target Compound 2,4,5-Trichlorophenyl High electronegativity, steric bulk, potential for hydrophobic interactions .
5-Oxo-1-(3,4,5-trimethoxyphenyl) 3,4,5-Trimethoxyphenyl Electron-donating methoxy groups enhance solubility and modulate anticancer activity .
5-Oxo-1-(4-(phenylamino)phenyl) 4-(Phenylamino)phenyl Amino group introduces hydrogen-bonding capacity and redox activity .
5-Oxo-1-(2-thienylmethyl) 2-Thienylmethyl Sulfur atom contributes to electronic diversity; lower molecular weight (225.26) .
5-Oxo-1-(2,4,6-trimethylphenyl) 2,4,6-Trimethylphenyl Electron-donating methyl groups reduce acidity; higher molecular weight (247.29) .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) increase the acidity of the carboxylic acid moiety, enhancing solubility in polar solvents .
  • Bulky substituents (e.g., trimethoxyphenyl) may improve binding to hydrophobic pockets in biological targets .

Physicochemical Properties

Comparative data on melting points, molecular weights, and polarity:

Compound Name Molecular Weight Melting Point (°C) Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound* ~318.5 (est.) Not reported 1 4 ~83.9 (est.)
5-Oxo-1-(4-(phenylamino)phenyl) 326.34 168–169 2 4 83.9
5-Oxo-1-(2,4,6-trimethylphenyl) 247.29 Not reported 1 3 58.7
5-Oxo-1-(3,4,5-trimethoxyphenyl) 309.31 Not reported 1 5 66.8

*Estimated based on analogues. The trichlorophenyl group likely increases molecular weight and polarity compared to methyl or methoxy-substituted derivatives.

Biological Activity

5-Oxo-1-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and activity against various pathogens and cancer cell lines.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2,4,5-trichlorophenyl group and a carboxylic acid functional group. Its molecular formula is C11H8Cl3NO3C_{11}H_{8}Cl_{3}NO_{3} with a molecular weight of 308.55 g/mol. The presence of three chlorine atoms enhances its electron-withdrawing properties, influencing its reactivity and biological activity.

PropertyValue
Molecular Formula C₁₁H₈Cl₃NO₃
Molecular Weight 308.55 g/mol
CAS Number 91058-46-7
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,5-trichlorobenzaldehyde with pyrrolidine-3-carboxylic acid under specific conditions. Various synthetic routes have been optimized for higher yields and purity using techniques such as organocatalytic enantioselective Michael addition reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. It modulates the activity of certain enzymes and receptors, leading to various biological effects:

  • Antimicrobial Activity : The compound has shown promising results against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against A549 human lung adenocarcinoma cells. The structure-dependence of its anticancer activity suggests that modifications can enhance efficacy while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

Research indicates that this compound derivatives possess significant antimicrobial properties. In studies involving various pathogens:

  • Compounds demonstrated effective inhibition against Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis.
  • The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution techniques .

Anticancer Activity

The anticancer properties were evaluated using an MTT assay on A549 cells:

  • Compounds showed reduced viability in cancerous cells compared to controls (cisplatin), indicating their potential as chemotherapeutic agents.
  • Structure-dependent variations in activity were observed; certain derivatives exhibited higher potency with lower cytotoxicity towards normal cells .

Case Studies

  • Anticancer Study : A study characterized several derivatives of 5-Oxo-pyrrolidine compounds against A549 cells. Notably, compounds with free amino groups showed enhanced anticancer activity compared to those with acetylamino groups .
  • Antimicrobial Study : Another study evaluated the antimicrobial efficacy against multidrug-resistant pathogens. Compounds were screened against various strains including carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa, demonstrating significant inhibitory effects .

Q & A

What are the established synthetic pathways for 5-Oxo-1-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step routes, including:

  • Condensation and Cyclization : Reacting 2,4,5-trichloroaniline with itaconic acid under reflux conditions to form the pyrrolidine backbone. This is followed by cyclization using acidic or catalytic conditions .
  • Hydrogenation : Palladium on carbon (Pd/C) under hydrogen pressure (4 bar) reduces intermediate nitro or unsaturated groups, with yields influenced by catalyst loading and solvent choice (e.g., ethyl acetate/methanol mixtures) .
  • Functional Group Modification : Ester hydrolysis or carboxylation using trifluoroacetic acid (TFA) and subsequent neutralization with cesium carbonate to isolate the carboxylic acid derivative .

Key Variables Affecting Yield:

VariableOptimal ConditionYield ImpactSource
Catalyst10% Pd/CHigher catalyst loading reduces reaction time
SolventEthyl acetate/methanol (2:1)Improves solubility of intermediates
TemperatureReflux (~100°C)Ensures complete cyclization
Reaction Time3–6 hoursProlonged time minimizes side products

Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Key signals include pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons from the trichlorophenyl group (δ 7.2–7.8 ppm). Coupling patterns confirm stereochemistry .
    • ¹³C-NMR : Carboxylic acid carbonyl at ~170 ppm and pyrrolidone carbonyl at ~175 ppm .
  • Infrared Spectroscopy (IR) : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ confirms molecular weight (e.g., m/z ~342 for C₁₁H₇Cl₃NO₃) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% required for biological assays) .

How can computational chemistry be integrated into the design and optimization of synthesis routes?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .
  • Machine Learning (ML) : Training models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures .
  • Process Simulation : Tools like Aspen Plus® simulate large-scale batch reactions to optimize heat and mass transfer .

Case Study : ICReDD’s hybrid computational-experimental approach reduced reaction development time by 50% for similar pyrrolidine derivatives .

What methodologies are recommended for analyzing contradictory biological activity data in literature?

Methodological Answer:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to validate potency discrepancies .
  • Orthogonal Assays : Use fluorescence-based assays alongside traditional cell viability tests (e.g., MTT) to confirm target engagement .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., trichlorophenyl group) to isolate bioactive motifs .

How should researchers approach the optimization of reaction parameters to enhance enantiomeric purity?

Methodological Answer:

  • Chiral Catalysts : Use enantioselective catalysts like BINOL-derived phosphoric acids for asymmetric synthesis .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers and quantify purity .
  • Dynamic Kinetic Resolution (DKR) : Combine racemization and selective crystallization to favor the desired enantiomer .

What advanced techniques are critical for determining stereochemical configuration?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration; requires high-purity single crystals .
  • Circular Dichroism (CD) : Correlates Cotton effects with known stereoisomers .
  • NOESY NMR : Identifies spatial proximity of protons to confirm ring puckering and substituent orientation .

How can researchers address discrepancies in reported physicochemical properties?

Methodological Answer:

  • Purity Analysis : Use differential scanning calorimetry (DSC) to verify melting points and detect polymorphs .
  • Solubility Studies : Test in buffered solutions (pH 1–12) to account for ionization effects .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate pure crystalline forms .

What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and chemical goggles .
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .
  • Environmental Hazard : Classified as WGK 3; avoid aquatic exposure and use closed-system transfers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-1-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Oxo-1-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxylic acid

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